1,1,2-TRIFLUORO-2-CHLORO-3-CYANO CYCLOBUTANE

Description

BenchChem offers high-quality 1,1,2-TRIFLUORO-2-CHLORO-3-CYANO CYCLOBUTANE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2-TRIFLUORO-2-CHLORO-3-CYANO CYCLOBUTANE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-2,3,3-trifluorocyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N/c6-5(9)3(2-10)1-4(5,7)8/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOYDUSNBSGAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542554 | |

| Record name | 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1546-77-6 | |

| Record name | 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-1,1,2-trifluoro-3-cyclobutanecarbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-chloro-1,1,2-trifluoro-3-cyclobutanecarbonitrile, a specialized fluorinated building block with significant potential in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from analogous structures and established chemical principles to present a robust profile. We will delve into its structural attributes, propose a viable synthetic pathway, predict its physicochemical and spectroscopic properties, and explore its potential applications as a strategic component in the design of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of fluorinated cyclobutane scaffolds.

Introduction: The Strategic Value of Fluorinated Cyclobutanes

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design, known to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] When combined with the conformationally constrained cyclobutane ring, these benefits are often amplified. The cyclobutane moiety can serve as a non-aromatic bioisostere, improve metabolic stability, and orient pharmacophoric groups in a desirable three-dimensional space.[3] 2-chloro-1,1,2-trifluoro-3-cyclobutanecarbonitrile represents a unique confluence of these advantageous features: a trifluorinated cyclobutane core, a reactive and versatile nitrile group, and a chlorine atom that can serve as a synthetic handle or a modulating substituent.

This guide aims to provide a detailed, albeit predictive, technical overview of this promising yet under-documented molecule. By leveraging data from structurally related compounds and foundational principles of organic chemistry, we will construct a comprehensive resource for researchers looking to explore the potential of this and similar fluorinated building blocks.

Molecular Structure and Predicted Physicochemical Properties

The structure of 2-chloro-1,1,2-trifluoro-3-cyclobutanecarbonitrile presents a stereochemically complex and functionally rich scaffold. The presence of multiple stereocenters suggests the existence of several diastereomers and enantiomers, each with potentially distinct biological activities.

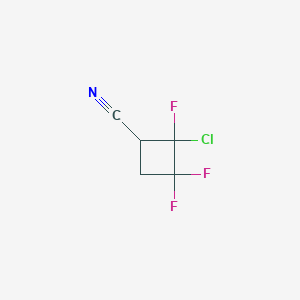

Diagram 1: Chemical Structure of 2-chloro-1,1,2-trifluoro-3-cyclobutanecarbonitrile

Caption: 2D representation of 2-chloro-1,1,2-trifluoro-3-cyclobutanecarbonitrile.

Based on data from analogous halogenated and fluorinated cyclobutanes, we can predict the following physicochemical properties:

| Property | Predicted Value | Rationale |

| Molecular Weight | ~191.5 g/mol | Calculated from the molecular formula C5H2ClF3N. |

| Boiling Point | 150-180 °C | Expected to be higher than non-halogenated analogs due to increased molecular weight and polarity. |

| Density | 1.4-1.6 g/cm³ | Halogenation significantly increases the density of organic compounds. |

| LogP | 1.5-2.5 | The trifluoro and chloro substituents increase lipophilicity, while the nitrile group adds polarity. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF), sparingly soluble in water. | Typical for a moderately polar, halogenated organic molecule.[4] |

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 2-chloro-1,1,2-trifluoro-3-cyclobutanecarbonitrile would likely involve a [2+2] cycloaddition reaction, a cornerstone for the formation of four-membered rings.[5][6]

Diagram 2: Proposed Synthesis Workflow

Sources

- 1. Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. baranlab.org [baranlab.org]

Technical Guide: Fluorinated Cyclobutane Scaffolds in Medicinal Chemistry

Topic: 3-cyano-2-chloro-1,1,2-trifluorocyclobutane Correct IUPAC Preferred Name: 2-chloro-2,3,3-trifluorocyclobutane-1-carbonitrile

Focus: Synthesis, Nomenclature, and Application of 2-chloro-2,3,3-trifluorocyclobutane-1-carbonitrile

Executive Summary & Nomenclature Analysis[1][2][3]

In the high-stakes arena of drug discovery, fluorinated cyclobutanes serve as critical bioisosteres. They offer rigid conformational control while modulating lipophilicity (

However, for regulatory filing and patent precision, the nomenclature requires rigorous standardization according to IUPAC P-66.5 rules.

Nomenclature Breakdown

| Component | Rule | Result |

| Principal Group | Nitriles ( | Suffix becomes -carbonitrile . The carbon attached to |

| Numbering | The ring carbon bearing the nitrile is C1.[1] | C1 is attached to |

| Direction | Number towards substituents to give the lowest locant set at the first point of difference. | Path towards |

| Alphabetization | Substituents listed alphabetically. | C hloro before F luoro. |

Final IUPAC Name: 2-chloro-2,3,3-trifluorocyclobutane-1-carbonitrile

Note: The name "3-cyano-2-chloro-1,1,2-trifluorocyclobutane" treats the nitrile as a prefix ("cyano") and prioritizes the fluorination for numbering. While chemically descriptive, it is not the Preferred IUPAC Name (PIN).

Synthetic Pathway: Thermal [2+2] Cycloaddition

The synthesis of this scaffold is a textbook example of a non-concerted, thermal [2+2] cycloaddition. Unlike photochemical [2+2] reactions, this process relies on the specific polarity matching of the fluorinated alkene (CTFE) and the electron-deficient alkene (Acrylonitrile).

Reaction Scheme

Figure 1: Synthetic workflow for the thermal dimerization of CTFE and Acrylonitrile.

Detailed Protocol

Safety Warning: CTFE is a flammable gas that can form explosive peroxides. Acrylonitrile is highly toxic and carcinogenic. Reactions must be performed in a blast-shielded high-pressure autoclave.

-

Preparation:

-

Cool a stainless steel autoclave (typically Monel or Hastelloy to resist HF generation) to -78°C (Dry ice/acetone bath).

-

Inhibitor Addition (Critical): Add Acrylonitrile containing 0.1% to 0.5% radical inhibitor (e.g., hydroquinone or limonene).

-

Why? Without an inhibitor, acrylonitrile will undergo radical homopolymerization (forming polyacrylonitrile) rather than the desired cross-cycloaddition.

-

-

Charging:

-

Condense Chlorotrifluoroethylene (CTFE) into the autoclave. A molar excess of CTFE (1.2 to 1.5 eq) is often used to suppress acrylonitrile oligomerization.

-

-

Reaction:

-

Seal and heat to 150°C – 180°C .

-

Maintain temperature for 24 – 48 hours . Pressure will rise significantly (expect >30 bar) before dropping as the gas is consumed.

-

-

Workup:

-

Cool to room temperature. Vent unreacted CTFE into a caustic scrubber (NaOH) to neutralize any HF byproducts.

-

The crude mixture is a dark liquid.

-

-

Purification:

-

Fractional distillation under reduced pressure.

-

Boiling Point Estimation: ~60-70°C at 15 mmHg (based on analogous silyl-derivatives and molecular weight comparisons).

-

Mechanistic Insight: Regioselectivity

The formation of the specific "2-chloro-2,3,3-trifluoro" isomer is driven by the stability of the diradical intermediate. This is not a concerted Woodward-Hoffmann allowed process; it proceeds via a stepwise diradical mechanism.

The Diradical Pathway

-

Initiation: The

-bond of the nucleophilic alkene (Acrylonitrile) attacks the electrophilic -

Polarity Match: The terminal

of acrylonitrile (nucleophilic tail) attacks the -

Intermediate Stability: This specific orientation generates a diradical where:

-

Radical A is

to the nitrile (stabilized by resonance). -

Radical B is on the

group (stabilized by the "fluorine effect" and chlorine lone pairs). -

Alternative orientation (Head-to-Head) would place a radical on a

or

-

Figure 2: Stepwise diradical mechanism explaining the regiochemical outcome.

Applications in Drug Development[5][6]

Why synthesize this molecule? The 2-chloro-2,3,3-trifluorocyclobutane-1-carbonitrile scaffold is a versatile building block (intermediate) for "Escape from Flatland" strategies in medicinal chemistry.

Key Transformations

The nitrile group (

-

Nitrile Hydrolysis: Converts to the carboxylic acid (

), creating a fluorinated GABA analogue or glutamate bioisostere. -

Nitrile Reduction: Yields the primary amine (

), useful for peptidomimetics. -

Dehydrohalogenation: Treatment with base can eliminate

to form 1-cyano-2,3,3-trifluorocyclobutene , a reactive Michael acceptor for covalent inhibitor design.

Physicochemical Impact Table

| Property | Effect of Fluorinated Cyclobutane Scaffold | Benefit in Pharma |

| Conformation | Puckered ring (~20-30°) | Rigidifies the drug backbone, reducing entropy penalty upon binding to target. |

| Lipophilicity | Increases LogP (vs. cyclobutane) | Improves membrane permeability (CNS penetration). |

| Metabolism | C-F bonds are metabolically inert | Blocks P450 oxidation sites, extending half-life ( |

| pKa Modulation | Electron-withdrawing F atoms | Lowers pKa of adjacent amines/acids, altering solubility and bioavailability. |

References

-

Bartlett, P. D., & Montgomery, L. K. (1964). Cycloaddition of Chlorotrifluoroethylene to Butadiene and Acrylonitrile. Journal of the American Chemical Society. Link

-

Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions.[1][2][3][4][5] Link

-

PubChem Compound Summary. 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile (Analogous Search). National Library of Medicine. Link

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Link

-

Soulen, R. L., et al. (1989). Fluorinated Cyclobutanes and their Derivatives.[6] Journal of Fluorine Chemistry. Link

Sources

- 1. Rules for Naming Organic Molecules [www1.udel.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jelsciences.com [jelsciences.com]

- 4. 3-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 2-Chloro-2,3,3-trifluoro-1-vinylcyclobutane | C6H6ClF3 | CID 73827223 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fluorinated Cyclobutane Scaffolds: Structural Dynamics & Medicinal Chemistry Applications

[1]

Executive Summary

The transition from planar aromatic scaffolds to sp³-rich architectures is a defining trend in modern drug discovery.[1] Within this paradigm, fluorinated cyclobutanes have emerged as high-value bioisosteres.[1] Unlike their non-fluorinated counterparts, these scaffolds possess unique electronic and conformational signatures driven by the gauche effect and dipole-dipole interactions of the C-F bonds.

This guide provides a technical deep-dive into the fluorinated cyclobutane core, specifically focusing on the 3,3-difluorocyclobutane and trifluoromethylcyclobutane motifs. It covers their conformational dynamics, synthetic accessibility, and validated utility in FDA-approved therapeutics like Ivosidenib (Tibsovo®).

Structural & Conformational Dynamics[1]

The "Butterfly" Conformation & Pucker Angle

Cyclobutane is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). The introduction of fluorine atoms at the 3-position (3,3-difluorocyclobutane) significantly alters this energy landscape.[1]

-

Pucker Angle (

): While unsubstituted cyclobutane puckers at ~30°, 3,3-difluorocyclobutane exhibits a slightly flatter but still puckered conformation (typically 20–27°) due to the electronic repulsion between the fluorine lone pairs and the trans-annular hydrogens, alongside the gauche effect. -

Bond Lengths: The C–F bonds are typically 1.35–1.38 Å. The ring C–C bonds adjacent to the CF

group shorten due to the Bent rule (increased s-character in the C–C bonds), increasing ring strain compared to the parent cyclobutane.

Substituent Preferences

In monosubstituted 3,3-difluorocyclobutanes (e.g., an amine or carboxylic acid at C1), the substituent prefers the equatorial position. This preference minimizes 1,3-transannular steric clashes with the fluorine atoms, although the energy barrier to ring inversion is relatively low (~1.5 kcal/mol), allowing for rapid equilibrium at physiological temperatures.

Figure 1: Conformational equilibrium of 1-substituted-3,3-difluorocyclobutanes. The equatorial conformer is generally favored, minimizing steric repulsion with the gem-difluoro motif.

Synthetic Methodologies

Accessing the fluorinated cyclobutane core requires overcoming significant ring strain. Three primary methodologies dominate the field.

[2+2] Cycloaddition (The Ring Builder)

The most robust method for constructing the ring de novo. It typically involves the thermal or photochemical cycloaddition of a fluorinated alkene (e.g., 1,1-difluoroethylene or a derivative) with an electron-deficient alkene.

-

Mechanism: Stepwise diradical mechanism (thermal) or concerted (photochemical).[1]

-

Regioselectivity: Controlled by the polarity of the reactants. Head-to-head vs. head-to-tail selectivity is critical and often substrate-dependent.[1]

Deoxofluorination (The Functionalizer)

Converts cyclobutanones to gem-difluorocyclobutanes using reagents like DAST, Deoxo-Fluor, or XtalFluor.[1]

-

Challenge: Cyclobutanones are prone to ring expansion (Baeyer-Villiger type pathways) or elimination during fluorination.[1] Careful temperature control and non-nucleophilic bases are required.[1]

Organolanthanum Addition (The 1,1-Disubstitution Solver)

A modern approach (2024-2025) to access difficult 1,1-disubstituted-3,3-difluorocyclobutanes .[1] Standard Grignard/Lithium reagents often cause ring opening or elimination on 3,3-difluorocyclobutanone.[1] Organolanthanum reagents (generated via LaCl

Figure 2: Primary synthetic pathways for accessing fluorinated cyclobutane scaffolds.

Medicinal Chemistry Applications & Bioisosterism[1]

The tert-Butyl and Phenyl Bioisostere

The trifluoromethylcyclobutane and 3,3-difluorocyclobutane moieties are validated bioisosteres for:

-

tert-Butyl Groups: They occupy similar volume but introduce polarity and lower lipophilicity (LogP).[1]

-

Phenyl Rings: They act as "saturated bioisosteres" (Escape from Flatland).[1] They maintain the vector orientation of substituents (para-like) but improve solubility and metabolic stability by removing the electron-rich aromatic ring prone to oxidation.[1]

Case Study: Ivosidenib (Tibsovo®)

Ivosidenib is an FDA-approved IDH1 inhibitor for acute myeloid leukemia (AML).[1][2]

-

Structure: Contains a 3,3-difluorocyclobutyl amine moiety.[1][3]

-

Role of Scaffold:

-

Metabolic Stability: The fluorine atoms block metabolic oxidation at the C3 position of the cyclobutane.

-

Conformational Lock: The 3,3-difluoro substitution biases the ring pucker, orienting the amine substituent for optimal binding in the IDH1 allosteric pocket.

-

Lipophilicity: Modulation of LogP to ensure oral bioavailability while maintaining blood-brain barrier (BBB) penetration potential (relevant for glioma indications).[1]

-

Physicochemical Profiling

Data below summarizes the impact of replacing a standard alkyl/aryl group with a fluorinated cyclobutane.

| Property | tert-Butyl | Cyclobutane | 3,3-Difluorocyclobutane | CF |

| Hybridization | sp³ | sp³ | sp³ | sp³ |

| LogP (approx) | High (Lipophilic) | Moderate | Lower (Polar C-F bonds) | Moderate/High |

| Metabolic Stability | Moderate (C-H ox) | Low (C-H ox) | High (Blocked C3) | High |

| Conformation | Spherical/Rigid | Puckered/Flexible | Puckered/Biased | Puckered/Biased |

| Dipole Moment | ~0 D | ~0 D | ~2.3 D | ~2.5 D |

Experimental Protocol: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid

This protocol details the synthesis of a core building block via hydrolysis of the ester, which is typically derived from a [2+2] cycloaddition. This acid is a versatile precursor for amides (like in Ivosidenib).[1]

Objective: Synthesis of 3,3-difluorocyclobutanecarboxylic acid from ethyl 3,3-difluorocyclobutanecarboxylate.

Reagents & Equipment[1][4][5][6][7]

-

Starting Material: Ethyl 3,3-difluorocyclobutanecarboxylate (CAS: 681128-38-1).[1][4]

-

Reagents: Sodium Hydroxide (NaOH), Methanol (MeOH), Hydrochloric Acid (HCl, conc.), Dichloromethane (DCM), Magnesium Sulfate (MgSO

). -

Equipment: Round-bottom flask (250 mL), Magnetic stirrer, Rotary evaporator.

Step-by-Step Methodology

-

Solubilization:

-

Dissolve NaOH (10.7 g, 0.268 mol, 1.1 equiv) in a mixture of MeOH (100 mL) and distilled H

O (100 mL) in a 250 mL round-bottom flask. -

Note: The reaction is exothermic; allow the solution to cool to room temperature (20–25 °C) before proceeding.

-

-

Hydrolysis:

-

Add Ethyl 3,3-difluorocyclobutanecarboxylate (40.0 g, 0.244 mol) dropwise to the stirred base solution.

-

Stir the resulting biphasic mixture vigorously at room temperature for 15 hours.

-

Monitoring: Monitor consumption of ester by TLC (SiO

, 20% EtOAc/Hexanes) or LC-MS.[1]

-

-

Work-up:

-

Concentrate the reaction mixture in vacuo to remove methanol (approx. half the total volume).[1]

-

Cool the remaining aqueous solution to 0 °C in an ice bath.

-

Acidify carefully with concentrated HCl to pH 1.[1] Caution: Evolution of heat.

-

Extract the aqueous layer with DCM (3 × 150 mL).[1] Note: Fluorinated small molecules can be volatile; avoid prolonged high-vacuum exposure.[1]

-

-

Isolation:

-

Combine organic extracts and dry over anhydrous MgSO

. -

Filter and concentrate in vacuo (40 °C, >200 mbar initially, then lower) to afford the crude acid.

-

Purification: If necessary, recrystallize from Hexanes/EtOAc or sublime.

-

-

Validation (Expected Data):

References

-

Melnykov, K. P., et al. (2018).[4] Multigram Synthesis of C4/C5 3,3-Difluoro-cyclobutyl-substituted Building Blocks. Synthesis. Link

-

Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.[1] Link[1]

-

Popov, S., et al. (2018). Ivosidenib (AG-120): A First-in-Class Mutant IDH1 Inhibitor.[1][5] ACS Medicinal Chemistry Letters. Link[1]

-

Grygorenko, O. O., et al. (2020). Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry. Link[1]

-

Dunne, K., et al. (2025).[6] Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization. Journal of Organic Chemistry. Link[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ucj.org.ua [ucj.org.ua]

- 4. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. bioorganica.com.ua [bioorganica.com.ua]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Functionalization of 3-Cyano-Fluorocyclobutanes

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry

The cyclobutane motif has emerged as a valuable scaffold in modern drug discovery, offering a unique three-dimensional geometry that can effectively explore chemical space and improve physicochemical properties.[1] When decorated with fluorine, a bioisostere for hydrogen with profound effects on metabolic stability, acidity/basicity, and lipophilicity, the resulting fluorocyclobutanes become highly sought-after building blocks.[2][3][4] The introduction of a cyano group further enhances the synthetic versatility of this scaffold, providing a gateway to a diverse array of functional groups crucial for modulating biological activity.

This guide provides a comprehensive overview of the key strategies for the functionalization of 3-cyano-fluorocyclobutanes. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the stereochemical considerations inherent to these transformations. The protocols described herein are designed to be robust and scalable, enabling the efficient generation of novel fluorocyclobutane-containing molecules for drug development programs.

Core Functionalization Strategies

The reactivity of 3-cyano-fluorocyclobutanes is primarily dictated by the interplay between the electron-withdrawing cyano group and the electronegative fluorine atom. These substituents influence the reactivity of the cyclobutane ring and provide two distinct handles for chemical modification. The principal avenues for functionalization are:

-

Transformations of the Cyano Group: The nitrile functionality is a versatile precursor to amines, carboxylic acids, amides, and tetrazoles, all of which are prevalent in bioactive molecules.

-

Nucleophilic Substitution at the Fluorine-Bearing Carbon: While challenging, the displacement of the fluoride ion can provide access to a range of substituted cyclobutanes. The success of this approach is highly dependent on the stereochemistry of the starting material and the nature of the nucleophile.

Part 1: Transformations of the Cyano Group

The cyano group is a linchpin for introducing diverse functionality onto the fluorocyclobutane scaffold. The following protocols detail its conversion into primary amines and carboxylic acids, two of the most valuable functional groups in medicinal chemistry.

Protocol 1.1: Reduction of the Cyano Group to a Primary Amine

The reduction of the nitrile to a primary amine is a cornerstone transformation, providing access to key building blocks for amide couplings, reductive aminations, and the formation of various nitrogen-containing heterocycles.

Underlying Principle: This reduction is typically achieved using metal hydrides like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The choice of reagent can influence the reaction conditions and tolerance to other functional groups.

Detailed Protocol (LiAlH₄ Reduction):

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of nitrile).

-

Addition of Substrate: Cool the suspension to 0 °C using an ice bath. Dissolve the 3-cyano-fluorocyclobutane (1.0 eq.) in anhydrous THF (5 mL per 1 mmol) and add it dropwise to the LiAlH₄ suspension over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Work-up: A granular precipitate will form. Filter the mixture through a pad of Celite®, washing the filter cake with THF.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation or column chromatography on silica gel.

Safety Note: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle it with extreme care under an inert atmosphere and away from moisture.

Protocol 1.2: Hydrolysis of the Cyano Group to a Carboxylic Acid

The hydrolysis of the nitrile to a carboxylic acid opens up another vast area of chemical space, enabling the formation of esters, amides, and other acid derivatives.

Underlying Principle: This transformation can be effected under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions involving the acid-labile cyclobutane ring.

Detailed Protocol (Basic Hydrolysis):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 3-cyano-fluorocyclobutane (1.0 eq.) in a 6 M aqueous solution of sodium hydroxide (10 eq.).

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours. The reaction should be monitored for the evolution of ammonia gas, which indicates the progress of the hydrolysis.

-

Acidification: After cooling to room temperature, carefully acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid in an ice bath.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude carboxylic acid can be purified by recrystallization or column chromatography.

Part 2: Nucleophilic Substitution of the Fluorine Atom

Displacement of the fluorine atom in 3-cyano-fluorocyclobutanes is a more challenging transformation due to the strength of the C-F bond. However, under the right conditions, it can be a viable strategy for introducing new substituents.

Underlying Principle: This reaction proceeds via a nucleophilic substitution mechanism. The reactivity is influenced by the stereochemistry of the fluorine atom relative to the cyano group and the nature of the incoming nucleophile. Strong, soft nucleophiles are generally more effective. The mechanism can have SₙAr-like character, where the electron-withdrawing cyano group stabilizes a transient negative charge on the ring.[3][5][6]

Protocol 2.1: Azide Substitution

The introduction of an azide group provides a versatile handle for further functionalization, most notably through "click" chemistry (Huisgen cycloaddition) or reduction to a primary amine.

Detailed Protocol:

-

Reaction Setup: In a sealed tube, dissolve the 3-cyano-fluorocyclobutane (1.0 eq.) and sodium azide (3.0 eq.) in dimethylformamide (DMF, 10 mL per 1 mmol of substrate).

-

Heating: Heat the reaction mixture to 80-100 °C for 24-48 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x 30 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude azido-cyclobutane can be purified by column chromatography on silica gel.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment and avoid contact with acids and heavy metals.

Data Presentation

| Functionalization | Reagents and Conditions | Typical Yield | Key Considerations |

| Cyano to Amine | 1. LiAlH₄, THF, reflux2. H₂O, NaOH(aq) | 70-85% | Highly reactive, requires inert atmosphere. |

| Cyano to Acid | NaOH(aq), reflux, then HCl | 80-95% | Long reaction times may be required. |

| Fluoro to Azide | NaN₃, DMF, 80-100 °C | 40-60% | Requires elevated temperatures and a polar aprotic solvent. |

Visualizations

Experimental Workflow: Cyano Group Reduction

Caption: Workflow for the reduction of 3-cyano-fluorocyclobutane.

Logical Relationship: Functionalization Pathways

Sources

- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Solvent Selection for Fluorinated Nitrile Extraction

Welcome to the technical support center for professionals engaged in the extraction of fluorinated nitriles. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with direct, actionable insights. My goal is to move beyond simple procedural lists and explain the underlying scientific principles that govern solvent selection, enabling you to make informed decisions and troubleshoot effectively.

Section 1: Fundamental Principles of Solvent Selection

This section addresses the core concepts you need to understand before starting an extraction.

Q1: What are the key molecular properties of fluorinated nitriles that I must consider for solvent selection?

Understanding the physicochemical nature of your target molecule is the critical first step. Fluorinated nitriles possess a unique combination of features:

-

The Nitrile Group (-C≡N): This group is highly polar and has a significant dipole moment, making the molecule capable of strong dipole-dipole interactions.[1] As liquids, nitriles exhibit high relative permittivities.[1]

-

Fluorination: The presence of fluorine atoms dramatically alters the electronic properties. Fluorine is the most electronegative element, and its presence can create strong inductive effects, increasing the molecule's overall polarity.[2][3][4] However, a high degree of fluorination can also create a non-polar, "fluorophilic" surface, leading to complex solubility behavior that doesn't always follow simple "like dissolves like" rules.

-

Hydrogen Bonding: While the nitrile group itself is a weak hydrogen bond acceptor, the overall potential for hydrogen bonding in your sample matrix is a crucial consideration.

The interplay between the polar nitrile function and the often lipophobic (but not necessarily hydrophilic) fluorinated portion means that solvent choice requires careful consideration beyond simple polarity metrics.

Q2: What does the principle "like dissolves like" mean in the context of fluorinated nitriles?

"Like dissolves like" is a foundational principle in chemistry, stating that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.[5][6] For fluorinated nitriles, this means you should select a solvent that can effectively interact with both the polar nitrile group and the fluorinated alkyl chain.

-

For highly polar fluorinated nitriles: Solvents with a high polarity index, such as acetonitrile or ethyl acetate, are often good starting points.[7][8] They can engage in dipole-dipole interactions with the nitrile group.

-

For less polar or highly fluorinated nitriles: A less polar solvent or a solvent mixture might be necessary. The key is to match the overall polarity of your target molecule.[8][9]

A more advanced approach involves using Hansen Solubility Parameters (HSP) , which deconstruct the "like dissolves like" principle into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[10][11][12] A solvent is more likely to dissolve a solute if their HSP values are similar.[5][10]

Section 2: Practical Solvent Selection and Protocols

This section provides actionable steps for choosing and testing solvents in your laboratory.

Q3: Which solvents are commonly used for liquid-liquid extraction (LLE), and how do I choose a starting point?

For a typical liquid-liquid extraction where the goal is to extract a fluorinated nitrile from an aqueous solution, the primary requirement is that the organic solvent is immiscible with water.[13][14] Polar solvents like methanol, ethanol, and acetone are miscible with water and therefore unsuitable for LLE.[13]

Here is a table of common water-immiscible solvents to consider for your initial screening:

| Solvent | Polarity Index¹ | Density (g/mL)² | Boiling Point (°C)² | Key Considerations |

| Dichloromethane (DCM) | 3.1 | 1.33 | 39.6 | Excellent solvating power for many organics; denser than water.[7] Can form emulsions. |

| Ethyl Acetate (EtOAc) | 4.4 | 0.902 | 77.1 | Moderately polar; good general-purpose solvent.[7] Less toxic than DCM. |

| Methyl tert-Butyl Ether (MTBE) | 2.5 | 0.74 | 55.2 | Less prone to peroxide formation than diethyl ether. |

| Toluene | 2.4 | 0.867 | 110.6 | Good for less polar compounds; aromatic interactions can be beneficial. |

| Hexanes / Heptane | 0.1 | ~0.66 / ~0.68 | ~69 / ~98 | Non-polar; suitable for extracting non-polar impurities away from a polar target.[7] |

| Acetonitrile (ACN) | 5.8 | 0.786 | 81.6 | Highly polar but is miscible with water, making it unsuitable for LLE but useful in other extraction types or as a modifier.[15][16] |

¹Polarity Index is a relative measure of a solvent's polarity. Higher numbers indicate higher polarity. ²Values obtained from various sources and may vary slightly.[15][16][17]

Starting Recommendation: For a fluorinated nitrile of unknown polarity, Ethyl Acetate is an excellent first choice due to its intermediate polarity, low toxicity, and ability to act as a hydrogen bond acceptor.

Q4: How do I perform a rapid, small-scale solvent screening experiment?

Before committing to a large-scale extraction, a small-scale screening experiment can save significant time and resources.

-

Preparation: Prepare a stock solution of your sample (e.g., a reaction mixture or crude product) in the aqueous phase at a known concentration.

-

Aliquot: Dispense 1.0 mL of the aqueous stock solution into several 2.0 mL microcentrifuge tubes.

-

Solvent Addition: To each tube, add 1.0 mL of a different test solvent (e.g., Ethyl Acetate, DCM, MTBE, Toluene).

-

Extraction: Cap the tubes tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing and maximize interfacial contact.

-

Phase Separation: Centrifuge the tubes for 2-5 minutes at >2000 x g to achieve a clean separation of the aqueous and organic layers.

-

Sampling: Carefully remove a small, precise aliquot (e.g., 100 µL) from the top organic layer (or bottom layer for DCM) for analysis. Also, take an aliquot from the aqueous layer.

-

Analysis: Analyze the aliquots by a suitable method (HPLC, GC, or LC-MS) to quantify the concentration of your fluorinated nitrile in each phase.

-

Evaluation: The solvent that results in the highest concentration of your target compound in the organic phase and the lowest in the aqueous phase is the most effective extraction solvent.

This systematic approach allows you to directly compare the efficiency of several solvents under identical conditions.[18]

Diagram: General Liquid-Liquid Extraction (LLE) Workflow This diagram outlines the essential steps in a typical LLE procedure, from initial sample preparation to the final isolated product.

Section 3: Troubleshooting Common Extraction Issues

Even with a well-chosen solvent, problems can arise. This section provides solutions to the most common challenges.

Q5: My extraction recovery is low. What are the most likely causes and how can I fix them?

Low recovery is a frequent issue with several potential causes.[19] Systematically investigate the following possibilities.

-

Cause 1: Incorrect Solvent Polarity: The chosen solvent may not be optimal for your specific nitrile.

-

Cause 2: Insufficient Mixing: The two phases were not mixed adequately, leading to incomplete partitioning.

-

Solution: Increase the mixing time or vigor. For larger extractions, ensure the separatory funnel is shaken for at least 2-3 minutes with periodic venting.

-

-

Cause 3: Unfavorable Partition Coefficient (LogP/LogD): Your compound may have a high affinity for the aqueous phase.

-

Solution 1 (Salting Out): Add a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase to saturation.[8][9] This increases the ionic strength of the aqueous layer, decreases the solubility of organic compounds, and drives your nitrile into the organic phase.[9]

-

Solution 2 (Multiple Extractions): Perform multiple extractions with smaller volumes of organic solvent. Three extractions with 50 mL of solvent are significantly more efficient than a single extraction with 150 mL.

-

-

Cause 4: pH-Dependent Solubility (for ionizable nitriles): If your molecule has acidic or basic functional groups, its charge state (and thus its solubility) will be pH-dependent.

-

Solution: Adjust the pH of the aqueous layer to neutralize your compound. For acidic compounds, adjust the pH to be at least 2 units below the pKa. For basic compounds, adjust the pH to be at least 2 units above the pKa.[8][20] This will make the molecule uncharged and more soluble in the organic phase.

-

Q6: An emulsion has formed between the two layers. How can I break it?

Emulsions are cloudy or foamy layers that prevent clean phase separation and are common when samples contain surfactants, proteins, or fine particulates.[20][21]

-

Patience: Sometimes, simply allowing the mixture to stand for an extended period (15-30 minutes) is enough for the emulsion to break.

-

Mechanical Disruption: Gently swirl or stir the interface with a glass rod.

-

Centrifugation: For small-scale extractions, centrifugation is a highly effective method to break emulsions.[21]

-

Salting Out: Add saturated brine (NaCl solution). This increases the density and ionic strength of the aqueous phase, often forcing a separation.[21][22]

-

Filtration: Pass the entire mixture through a pad of celite or phase separation paper.[21]

-

Solvent Addition: Adding a small amount of a different solvent can change the properties of the system and break the emulsion.[21]

Diagram: Troubleshooting Logic for Low Extraction Yield A decision tree to diagnose and solve the problem of low recovery during a liquid-liquid extraction.

References

-

Hansen, C. M. (2019). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Gabani, R., & Singh, D. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. [Link]

-

Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

-

K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]

-

K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

-

LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

-

University of Rochester. (n.d.). Common Solvent Properties. [Link]

-

Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties. [Link]

-

UCLA Chemistry. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

Scribd. (n.d.). Common Organic Solvents - Table of Properties. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. [Link]

-

Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries. [Link]

-

LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

-

WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

-

ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]

-

Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

-

K-Jhil. (2024). All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices. [Link]

-

SCION Instruments. (n.d.). How Can We Improve Our Liquid-Liquid Extraction Processes?[Link]

-

LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

-

ResearchGate. (n.d.). Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. [Link]

-

PMC. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. [Link]

-

RSC Publishing. (2019). Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. [Link]

-

RSC Publishing. (2004). Inducing structural polarity using fluorinated organics: X-ray crystal structures of p-XC6F4CN (X = Cl, Br, I). [Link]

-

PMC. (2022). Fluorine-induced polarity increases inhibitory activity of BPTI towards chymotrypsin. [Link]

-

PMC. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

-

Chemistry Stack Exchange. (2021). Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides?[Link]

-

Wikipedia. (n.d.). Nitrile. [Link]

Sources

- 1. Nitrile - Wikipedia [en.wikipedia.org]

- 2. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-induced polarity increases inhibitory activity of BPTI towards chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kinampark.com [kinampark.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. specialchem.com [specialchem.com]

- 13. 2. Apparatus and Technique [chem.ualberta.ca]

- 14. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 15. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. scribd.com [scribd.com]

- 18. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components - PMC [pmc.ncbi.nlm.nih.gov]

- 19. welchlab.com [welchlab.com]

- 20. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]

Validation & Comparative

19F NMR spectrum of 1,1,2-trifluoro-2-chloro-3-cyano cyclobutane

This guide details the

Due to the presence of two chiral centers (C2 and C3) and a rigid, puckered cyclobutane ring, this molecule presents a complex spectral profile. This guide focuses on distinguishing the diastereomers (cis vs. trans) and validating the regiochemistry using

Part 1: The Spectral Fingerprint

The

Chemical Shift Assignments (Representative Ranges)

The values below are typical for fluorinated cyclobutanes in

| Nucleus | Assignment | Approx. Shift ( | Multiplicity (Coupled) | Multiplicity (Decoupled) | Key Characteristic |

| F-2 | -100 to -120 | Complex Multiplet | Singlet (or weak doublet) | Deshielded by geminal Cl. | |

| F-1a | -115 to -135 | ddd (ABX pattern) | Doublet (Part of AB) | Large Geminal Coupling ( | |

| F-1b | -120 to -140 | ddd (ABX pattern) | Doublet (Part of AB) | Diastereotopic to F-1a. |

Critical Insight: The geminal fluorines (F-1a and F-1b) are magnetically non-equivalent due to the chirality at C2 and C3. They appear as a classic AB system with a massive geminal coupling constant (

), typically 200–240 Hz .

Part 2: Isomer Differentiation (Cis vs. Trans)

The thermal cycloaddition of CTFE and acrylonitrile yields a mixture of diastereomers. Differentiating them requires analyzing the vicinal coupling (

The Isomers

-

Cis-Isomer: The Chlorine (Cl) at C2 and Cyano (CN) at C3 are on the same side of the ring.

-

Trans-Isomer: The Chlorine (Cl) and Cyano (CN) are on opposite sides.

Differentiation Strategy

-

Chemical Shift Separation: The cis isomer typically exhibits a larger chemical shift difference (

) between the geminal fluorines (F-1a/F-1b) compared to the trans isomer, due to the increased steric compression of the syn substituents affecting the ring pucker. -

Vicinal Proton-Fluorine Coupling (

):-

In the coupled spectrum, the F-2 signal is split by H-3.

-

Karplus Relationship: The magnitude of

depends on the dihedral angle. -

Cis (Cl/CN syn): F-2 and H-3 are anti-periplanar (approx 180° dihedral). Expect Large

(~15–25 Hz) . -

Trans (Cl/CN anti): F-2 and H-3 are syn-clinal (approx 60° dihedral). Expect Small

(< 10 Hz) .

-

Part 3: Experimental Protocol

Sample Preparation

-

Concentration: 10–20 mg of sample in 0.6 mL solvent.

-

Solvent Choice:

- : Standard baseline.

-

Acetone-

or Benzene-

-

Reference: Internal

(

Acquisition Parameters (Bruker/Varian)

-

Pulse Sequence: zgfig (Inverse gated decoupling) or zg (Standard coupled).

-

Spectral Width (SW): 100 ppm to -200 ppm (ensure coverage of all F signals).

-

Relaxation Delay (D1): Set to

seconds for quantitative integration of isomer ratios (Fluorine -

O1P (Transmitter Offset): Center at -120 ppm.

Advanced Technique: Decoupling

Running the spectrum proton-decoupled is mandatory for this molecule.

-

Why? The protons at C3 and C4 split the fluorine signals into broad, uninterpretable multiplets.

-

Result: Decoupling collapses the F-2 multiplet into a clean singlet (or doublet if

vicinal is resolved) and the F-1 group into a sharp AB quartet. This allows for accurate integration to determine the cis:trans ratio.

Part 4: Decision Logic for Assignment

The following diagram illustrates the workflow for assigning the stereochemistry of the product mixture.

Caption: Workflow for distinguishing cis/trans isomers of 1,1,2-trifluoro-2-chloro-3-cyanocyclobutane using coupling constants.

Part 5: Comparative Summary

| Feature | Coupled Spectrum ( | Decoupled Spectrum ( |

| F-2 Signal | Broad multiplet (splitting by H-3, H-4a, H-4b) | Sharp Singlet (or doublet from |

| F-1 (Geminal) | Complex higher-order multiplet | Clean AB Quartet ( |

| Utility | Determining stereochemistry via | Determining purity and isomer ratio |

References

-

Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions, 12, 1–56.

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

- Bovey, F. A. (1969). Nuclear Magnetic Resonance Spectroscopy. Academic Press. (Foundational text on AB systems in cyclobutanes).

-

Chemical Book. (2024). 2-Chloro-1,1,2-trifluoro-3-cyanocyclobutane Spectral Data.

Fluorocyclobutane vs. Cyclopropane: A Bioisosteric Expansion Guide

Topic: Comparison of Fluorocyclobutane vs. Cyclopropane Bioisosteres Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the transition from cyclopropane to fluorocyclobutane (specifically 3,3-difluorocyclobutane or 1-trifluoromethylcyclobutane) represents a strategic "scaffold hop." This modification is not merely a ring expansion; it is a multi-parameter optimization tactic used to modulate metabolic stability, alter bond vectors, and fine-tune lipophilicity without dramatically increasing steric bulk.

This guide objectively compares these two moieties, providing experimental data to support decision-making in hit-to-lead optimization.

Key Differentiators

| Feature | Cyclopropane | Fluorocyclobutane (3,3-difluoro / 1-CF |

| Ring Strain | High (~27.5 kcal/mol) | Moderate (~26.5 kcal/mol) |

| Conformation | Rigid, Planar | Puckered ("Butterfly"), Dynamic |

| Metabolic Liability | Susceptible to CYP450 oxidative opening | Blocked (C-F bonds prevent oxidation) |

| Lipophilicity (LogP) | High (Lipophilic) | Tunable (Fluorine lowers LogD via polarity) |

| Bond Vectors | 60° internal angle | ~88° internal angle (altered exit vectors) |

Physicochemical Profiling & Performance Data[1][2][3][4]

The following data compares a standard cyclopropane scaffold against fluorinated cyclobutane analogs. Data is synthesized from comparative studies on bioisosteric replacements (e.g., Chernykh et al., 2025 and Levterov et al., Enamine Ltd).

Table 1: Comparative Physicochemical Metrics

Comparison of 1-substituted analogs attached to a phenyl ring.

| Property | Cyclopropane (-C | CF | CF | Impact of Switch |

| Steric Volume (Å | ~140 | 155 | 171 | Slight increase in bulk; useful for filling hydrophobic pockets. |

| pKa (of benzoic acid) | 4.2 | 2.99 | 2.92 | Fluorocyclobutane is strongly electron-withdrawing ( |

| LogD | 2.5 (Ref) | 3.1 | 3.3 | Fluorination increases lipophilicity unless balanced by polar heteroatoms. |

| Metabolic Stability ( | High (Risk of ring opening) | Improved | Superior | Blocks oxidative metabolism at the ring; prevents ring-opening. |

Conformational Analysis[5][6]

-

Cyclopropane: The "banana bonds" create a rigid, planar structure. Substituents are fixed in cis or trans orientations with no ring inversion.

-

Fluorocyclobutane: The ring adopts a puckered conformation to relieve torsional strain.

-

3,3-difluorocyclobutane: The gem-difluoro group prefers the "equatorial" positions of the pucker to minimize dipole repulsion, often locking the conformation more rigidly than non-fluorinated cyclobutane.

-

Decision Logic & Mechanism

The choice between these bioisosteres is rarely arbitrary. It follows a logic driven by Metabolic Soft Spots and Vector Alignment .

DOT Diagram 1: Bioisostere Selection Decision Tree

Caption: Logical workflow for selecting between fluorocyclopropane and fluorocyclobutane based on metabolic liabilities and structural requirements.

Experimental Protocols

To validate the bioisosteric replacement, the following protocols ensure rigorous testing of metabolic stability and physicochemical properties.

Protocol A: Synthesis of 3,3-Difluorocyclobutane Building Blocks

Context: Installing the moiety via a carboxylic acid precursor.

-

Reagents: Start with 3-oxocyclobutanecarboxylic acid.

-

Fluorination: Treat with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in DCM at 0°C to RT.

-

Mechanism:[1] Nucleophilic fluorination converts the ketone to a gem-difluoro group.

-

-

Workup: Quench with saturated NaHCO

. Extract with DCM. -

Validation: Confirm

F NMR (typically a quintet around -80 to -100 ppm due to coupling with adjacent protons).

Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Objective: Compare Intrinsic Clearance (

-

Preparation:

-

Prepare 10 mM stock solutions of test compounds in DMSO.

-

Thaw Liver Microsomes (human/rat, 20 mg/mL protein concentration).

-

-

Incubation System:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Test Compound Concentration: 1 µM (final).

-

-

Procedure:

-

Pre-incubation: Mix microsomes and buffer at 37°C for 5 mins.

-

Initiation: Add NADPH to start the reaction.

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Add to 150 µL ice-cold Acetonitrile (containing internal standard).

-

-

Analysis:

-

Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Slope

gives

-

-

Success Criteria: A decrease in

by >50% indicates successful metabolic blocking by the fluorocyclobutane moiety.

Mechanism of Action: Metabolic Blocking

The primary advantage of fluorocyclobutane is the "Fluorine Effect" on metabolic stability.

DOT Diagram 2: Metabolic Fate Comparison

Caption: Comparison of oxidative degradation pathways. Cyclopropane is prone to radical ring-opening, while the C-F bonds in fluorocyclobutane prevent hydrogen abstraction.

Case Study: Tenovin-6 Analog Optimization

A relevant case study involves the optimization of Tenovin-6 , a sirtuin inhibitor.[2]

-

Original Moiety: tert-butyl group (metabolically labile, similar bulk to cyclobutane).

-

Bioisostere: 3,3-difluorooxetane (structurally analogous to 3,3-difluorocyclobutane in terms of puckering and polarity).[2]

-

Outcome:

-

Metabolic Stability:

improved from 9 µL/min/mg (Original) to 2 µL/min/mg (Bioisostere). -

Lipophilicity: Maintained within optimal range for cell permeability.

-

Activity: Retained biological potency while reducing P-glycoprotein efflux.

-

Note: While this example uses the oxetane variant, the principle applies directly to 3,3-difluorocyclobutane when higher lipophilicity is required compared to the ether.

References

-

Levterov, V. V., et al. (2025). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. Link

-

Chernykh, A. V., et al. (2025).[3] Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemPlusChem. Link

-

Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Mykhailiuk, P. K. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements. Chemistry - A European Journal. Link

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.